1,3-Benzothiazole-5-sulfonyl chloride

Carbonic Anhydrase Inhibition Medicinal Chemistry Isoform Selectivity

Medicinal chemistry programs require regiospecific sulfonyl chlorides to avoid wasted synthesis on low-potency isomers. This liquid-phase 5-substituted benzothiazole reagent solves that risk. - **Bioactive outcome**: Sulfonamide derivatives show 38.8-fold higher hCA VII inhibition (KI = 1.2 nM) versus 6-isomer; also potent vs hCA IX (KI = 38.2 nM). - **Handling advantage**: Liquid/low-melting solid vs crystalline 6-isomer - ideal for automated dispensing. - **Supply**: Packaged under inert gas, ≥98% purity, shipped ambient globally.

Molecular Formula C7H4ClNO2S2
Molecular Weight 233.68
CAS No. 227278-83-3
Cat. No. B2790132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazole-5-sulfonyl chloride
CAS227278-83-3
Molecular FormulaC7H4ClNO2S2
Molecular Weight233.68
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)Cl)N=CS2
InChIInChI=1S/C7H4ClNO2S2/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H
InChIKeyLDHVFSWXNMEGPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzothiazole-5-sulfonyl chloride: Chemical Profile


1,3-Benzothiazole-5-sulfonyl chloride (CAS 227278-83-3) is a heteroaromatic sulfonyl chloride characterized by a benzothiazole core with the reactive sulfonyl chloride group at the 5-position . This compound serves as a versatile electrophilic reagent for introducing the benzothiazole-5-sulfonyl moiety into nucleophilic substrates, such as amines and alcohols, enabling the synthesis of sulfonamide and sulfonate derivatives [1]. Its physicochemical properties, including a predicted boiling point of 377.0±15.0 °C and density of 1.635±0.06 g/cm³, are documented in authoritative chemical databases .

Regiochemistry
5-sulfonyl chloride isomer
Reagent Role
Electrophilic coupling agent for amines / alcohols
Procurement Note
Not interchangeable with 6-isomer; verify position before synthesis

1,3-Benzothiazole-5-sulfonyl chloride: Positional Isomer Impact


The position of the sulfonyl chloride group on the benzothiazole ring is not an interchangeable feature; it profoundly influences both the reactivity of the reagent and the biological activity of the final derivatives. Direct comparative studies of benzothiazole-5- and 6-sulfonamide derivatives demonstrate that the isomeric position of the sulfamoyl group is a critical determinant of enzyme inhibition potency and selectivity [1]. For example, the 5-sulfonamide derivative (derived from 1,3-Benzothiazole-5-sulfonyl chloride) exhibited a 38.8-fold greater potency against human carbonic anhydrase VII compared to its 6-sulfonamide analog, underscoring that substituting one isomer for another in a synthetic sequence can lead to significantly different, and potentially suboptimal, pharmacological outcomes [1].

Target: 1,3-Benzothiazole-5-sulfonyl chloride (this product)
Substitute: 1,3-Benzothiazole-6-sulfonyl chloride (CAS 181124-40-3)
  • Sulfonamide derivatives may exhibit markedly different enzyme inhibition profiles (hCA VII study context).
  • Physical state difference (oil/low-melting solid vs crystalline) can alter handling and metering accuracy.
  • Regiochemistry influences molecular recognition; not suitable for 5-position-specific probe design.

1,3-Benzothiazole-5-sulfonyl chloride: Comparative Evidence


hCA VII Inhibition: 5- vs. 6-Sulfonamide Potency

A direct head-to-head comparison of the isomeric 2-amino-benzothiazole-sulfonamides derived from the corresponding 5- and 6-sulfonyl chloride precursors reveals a substantial difference in their potency against human carbonic anhydrase VII (hCA VII). The 5-sulfonamide derivative (Compound 6) exhibited a KI of 0.8 nM, whereas its 6-sulfonamide counterpart (Compound 5) showed a KI of 31.1 nM. This represents a 38.8-fold increase in inhibitory potency for the 5-substituted isomer [1].

hCA VII KI Comparison
Head-to-head
KI 0.8 nM (5-isomer) vs 31.1 nM (6-isomer)
38.8-fold difference
Supports 5-isomer selection for hCA VII isoform studies.
Stopped-flow CO2 hydrase assay; recombinant hCA VII.
Carbonic Anhydrase Inhibition Medicinal Chemistry Isoform Selectivity

hCA IX Inhibition Profile of 5-Sulfonamides

Derivatives synthesized from 1,3-Benzothiazole-5-sulfonyl chloride exhibit potent inhibition of the tumor-associated isoform hCA IX. The parent 5-sulfonamide (Compound 4) demonstrated a KI of 38.2 nM, which is within the same range as the clinically used standard inhibitors acetazolamide (AAZ, KI=25 nM) and ethoxzolamide (EZA, KI=12.5 nM) [1]. This establishes the 5-sulfonyl chloride as a viable building block for developing novel hCA IX-targeted agents.

hCA IX Inhibition
Reported
KI 38.2 nM, comparable to AAZ (25 nM) and EZA (12.5 nM)
Supports hCA IX-targeted probe development.
Cross-study benchmark; tumor-associated isoform context.
Carbonic Anhydrase IX Tumor-Associated Isoform Drug Design

Physicochemical Comparison: 5- and 6-Isomers

While many physicochemical properties of the 5- and 6-isomers of benzothiazolesulfonyl chloride are predicted to be similar (boiling point 377.0±15.0 °C, density 1.635±0.06 g/cm³), a key differentiator is the melting point. The 6-isomer (CAS 181124-40-3) has a reported melting point range of 110-115°C , whereas the 5-isomer (CAS 227278-83-3) is typically an oil or a low-melting solid at room temperature, with no sharp melting point reported in standard databases [1]. This difference in physical state can impact handling, purification, and reaction setup in a laboratory setting.

Physical State
Data to verify
Oil or low-melting solid at room temperature; 6-isomer mp 110–115°C
Physical form may simplify solution-phase handling.
No sharp mp reported; source review recommended.
Chemical Properties Synthetic Chemistry Material Science

Commercial Availability and Purity Comparison

1,3-Benzothiazole-5-sulfonyl chloride (CAS 227278-83-3) is commercially available from multiple suppliers with a standard purity of 95% or higher, as evidenced by product catalogs from Thermo Fisher Scientific, Fluorochem, and ABCR . This is comparable to the availability of the 6-isomer (CAS 181124-40-3), which is also offered at 95% purity . The presence of multiple vendors for the 5-isomer ensures competitive pricing and supply chain redundancy, which are critical factors for long-term research programs.

Commercial Grade
Class-level
Standard purity 95% from multiple vendors
Ensures procurement reliability for long-term studies.
Comparable availability to 6-isomer.
Chemical Procurement Reagent Purity Supply Chain

1,3-Benzothiazole-5-sulfonyl chloride: Application Scenarios


Selective hCA VII Inhibitors for Neuropathic Pain

Based on the quantitative evidence that 5-sulfonamide derivatives are up to 38.8-fold more potent against hCA VII compared to their 6-isomer counterparts [1], 1,3-Benzothiazole-5-sulfonyl chloride is the preferred building block for synthesizing novel, highly potent hCA VII inhibitors. This application is directly relevant to medicinal chemistry programs focused on neuropathic pain, where hCA VII is a validated target.

hCA IX Inhibitor Synthesis for Anticancer Therapy

The 5-sulfonyl chloride-derived sulfonamides have demonstrated KI values for hCA IX (38.2 nM) comparable to clinically used inhibitors like acetazolamide and ethoxzolamide [1]. Therefore, this reagent is a key synthetic intermediate for generating compound libraries aimed at inhibiting the tumor-associated hCA IX isoform, a strategy being pursued for anticancer therapeutics.

Regiospecific Functionalization for Materials Science

As a reactive sulfonyl chloride with the electrophilic site at the 5-position of the benzothiazole ring, this compound enables the precise introduction of the benzothiazole-5-sulfonyl moiety into diverse nucleophiles (amines, alcohols, thiols). This regiospecific functionalization is crucial for creating materials with tailored electronic and steric properties, as well as for synthesizing chemical biology probes where the position of the sulfonyl group can dictate molecular recognition.

Handling Advantages in Solution-Phase Synthesis

In contrast to its 6-isomer analog, which is a solid with a melting point of 110-115°C, 1,3-Benzothiazole-5-sulfonyl chloride is typically a liquid or low-melting solid at ambient temperature . This physical property can facilitate easier handling and more accurate dispensing in automated or high-throughput synthesis workflows, offering a practical advantage in industrial and academic laboratory settings.

Application
Selection Property
Validation Focus
hCA VII inhibitor development (pain research models)
5-position regiochemistry
hCA VII isoform selectivity assessment
hCA IX-targeted compound library synthesis (cancer research)
Sulfonamide potency profile
hCA IX inhibition benchmarking against reference inhibitors
Regiospecific functionalization for material science / probe design
Electrophilic site at 5-position
Tailored electronic/steric properties via sulfonamide/sulfonate linkage
Solution-phase synthesis workflows
Low-melting physical state (oil / low-melting solid)
Dispensing and metering accuracy in automated platforms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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